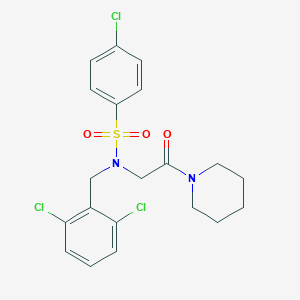
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-chloro-N-(2,6-dichlorobenzyl)-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as DCB-OPTS and is a sulfonamide derivative that has been synthesized through a complex chemical process. The purpose of
Wirkmechanismus
The mechanism of action of DCB-OPTS is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This leads to a decrease in inflammation and tumor growth.
Biochemical and Physiological Effects:
DCB-OPTS has been shown to have several biochemical and physiological effects. In animal studies, it has been shown to decrease inflammation and tumor growth. It has also been shown to improve memory and cognitive function in animal models of Alzheimer's disease and Parkinson's disease. In agricultural studies, DCB-OPTS has been shown to have insecticidal and fungicidal properties.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of DCB-OPTS is its potential use in various fields, including medicine, agriculture, and environmental science. However, there are also several limitations to using DCB-OPTS in lab experiments. One limitation is the complex synthesis process, which can make it difficult to produce large quantities of the compound. Another limitation is the lack of understanding of its mechanism of action, which makes it difficult to design experiments to test its efficacy.
Zukünftige Richtungen
There are several future directions for research on DCB-OPTS. One direction is to further investigate its potential use in the treatment of Alzheimer's disease and Parkinson's disease. Another direction is to investigate its potential use in the removal of heavy metals from contaminated water. Additionally, further research is needed to better understand its mechanism of action and to develop more efficient synthesis methods.
Synthesemethoden
The synthesis of DCB-OPTS is a complex process that involves several steps. The first step involves the reaction of 2,6-dichlorobenzyl chloride with piperidine to form 2,6-dichlorobenzylpiperidine. This intermediate product is then reacted with 4-chlorobenzenesulfonyl chloride to form 4-chloro-N-(2,6-dichlorobenzyl)benzenesulfonamide. The final step involves the reaction of this intermediate product with 2-oxo-2-piperidin-1-ylethylamine to form DCB-OPTS.
Wissenschaftliche Forschungsanwendungen
DCB-OPTS has potential applications in various fields, including medicine, agriculture, and environmental science. In medicine, DCB-OPTS has been shown to have anti-inflammatory and anti-tumor properties. It has also been investigated for its potential use in the treatment of Alzheimer's disease and Parkinson's disease. In agriculture, DCB-OPTS has been shown to have insecticidal and fungicidal properties. In environmental science, DCB-OPTS has been investigated for its potential use in the removal of heavy metals from contaminated water.
Eigenschaften
Molekularformel |
C20H21Cl3N2O3S |
|---|---|
Molekulargewicht |
475.8 g/mol |
IUPAC-Name |
4-chloro-N-[(2,6-dichlorophenyl)methyl]-N-(2-oxo-2-piperidin-1-ylethyl)benzenesulfonamide |
InChI |
InChI=1S/C20H21Cl3N2O3S/c21-15-7-9-16(10-8-15)29(27,28)25(13-17-18(22)5-4-6-19(17)23)14-20(26)24-11-2-1-3-12-24/h4-10H,1-3,11-14H2 |
InChI-Schlüssel |
BMKGNDWKBHDGOF-UHFFFAOYSA-N |
SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Kanonische SMILES |
C1CCN(CC1)C(=O)CN(CC2=C(C=CC=C2Cl)Cl)S(=O)(=O)C3=CC=C(C=C3)Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[3-Ethoxy-5-iodo-4-(2-naphthylmethoxy)benzylidene]-3-phenyl-2,4-imidazolidinedione](/img/structure/B297309.png)
![4-chloro-N-(2,4-dichlorobenzyl)-N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}benzenesulfonamide](/img/structure/B297313.png)
amino]acetamide](/img/structure/B297314.png)
![N-(4-bromo-2-fluorophenyl)-2-{(3-chlorobenzyl)[(4-methylphenyl)sulfonyl]amino}acetamide](/img/structure/B297316.png)



amino]acetyl}amino)benzoate](/img/structure/B297321.png)
amino]acetamide](/img/structure/B297323.png)
amino]-N-(4-methoxybenzyl)acetamide](/img/structure/B297324.png)

![methyl (4Z)-1-(3,4-dimethoxyphenyl)-4-({2,5-dimethyl-1-[2-(trifluoromethyl)phenyl]-1H-pyrrol-3-yl}methylidene)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297328.png)

![methyl 4-{[1-(2-fluorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-1-(4-methoxybenzyl)-2-methyl-5-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B297332.png)